![molecular formula C21H23NO3 B367211 1-[3-(4-叔丁基苯氧基)丙基]吲哚-2,3-二酮 CAS No. 797780-76-8](/img/structure/B367211.png)

1-[3-(4-叔丁基苯氧基)丙基]吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

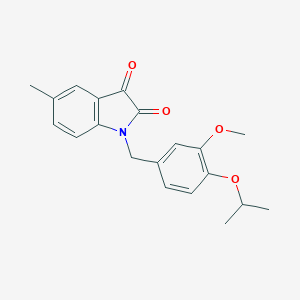

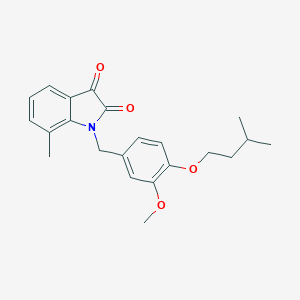

“1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione” is a chemical compound with the molecular formula C21H23NO3 . It is a derivative of indole, a heterocyclic compound that is prevalent in many important synthetic drug molecules .

Molecular Structure Analysis

The molecular structure of “1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione” consists of an indole ring attached to a propyl chain, which is further connected to a tert-butylphenoxy group . The exact 3D structure may require further computational or experimental analysis for confirmation.Physical And Chemical Properties Analysis

The average mass of “1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione” is 337.412 Da, and its monoisotopic mass is 337.167786 Da . More detailed physical and chemical properties may require further investigation.科学研究应用

合成和结构表征

具有空间位阻酚片段的靛红酰肼:一项研究专注于与所讨论化学物质密切相关的靛红酰肼的合成和结构确定。这些化合物通过缩合反应合成,并使用核磁共振光谱和 X 射线衍射进行表征,揭示了它们在材料科学中进一步化学改性和应用的潜力 (Nugumanova et al., 2009)。

吲哚啉-2,3-二酮的自由基偶联合成:另一项相关研究描述了一种新颖的无金属吲哚啉-2,3-二酮合成方法,其结构与目标化合物相似。该方法涉及自由基偶联反应,提供了一种无需金属催化剂即可合成这些化合物的直接方法,突出了它们在绿色化学应用中的潜力 (Ying et al., 2017)。

潜在应用

防腐和抗菌特性:对吲哚-2,3-二酮衍生物的研究已经确定了它们在防腐和抗菌处理中的应用。具体来说,一项研究评估了吲哚啉-2,3-二酮的吗啉甲基衍生物的结构和有效性,证明了其在保护金属免受腐蚀和抑制细菌生长的效用,表明在材料保存和抗菌涂层中的应用 (Miao, 2014)。

化学传感器开发:吲哚-2,3-二酮因其作为化学传感器的效用而受到研究,特别是用于检测 Fe3+ 等金属离子。这些化合物在与特定离子结合后其紫外-可见吸收光谱发生显着变化,表明它们作为选择性和灵敏的工具在环境和生物医学背景下检测金属离子的潜力 (Fahmi et al., 2019)。

未来方向

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, altering the target’s function and leading to the observed effects .

Biochemical Pathways

Indole derivatives are known to influence a wide array of pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the compounds bind to, and the downstream effects can include a variety of cellular responses .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives have been studied, and these compounds are generally known to have good bioavailability . The specific properties of this compound may vary based on its structure and the presence of the tert-butylphenoxypropyl group.

Result of Action

Given the broad range of activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity . These changes can lead to the observed biological activities of the compound .

属性

IUPAC Name |

1-[3-(4-tert-butylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-21(2,3)15-9-11-16(12-10-15)25-14-6-13-22-18-8-5-4-7-17(18)19(23)20(22)24/h4-5,7-12H,6,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPWINLYGWYVTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)

![2-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367155.png)

![2-{3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367160.png)

![4-chlorophenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B367161.png)